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molecular formula C6H6ClO3P B1618676 4-CHLOROPHENYLPHOSPHONIC ACID CAS No. 5431-35-6

4-CHLOROPHENYLPHOSPHONIC ACID

Cat. No. B1618676
M. Wt: 192.53 g/mol
InChI Key: MVCIBABYNNIPFI-UHFFFAOYSA-N
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Patent
US03950413

Procedure details

Into a mixture of 67 g of p-chlorophenylphosphonic acid and 20 g of p-chlorophenylphosphonic acid dichloride phosgene was introduced at a temperature of from 180°-190°C for 20 hours. After blowing through nitrogen to remove excess phosgene the mixture was distilled under reduced pressure. 66 g of p-chlorophenylphosphonic acid dichloride were obtained corresponding to a yield of 84 percent of the theory.
Quantity
67 g
Type
reactant
Reaction Step One
Name
p-chlorophenylphosphonic acid dichloride phosgene
Quantity
20 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=CC(P(=O)(O)O)=CC=1.C(Cl)(Cl)=O.[Cl:16][C:17]1[CH:22]=[CH:21][C:20]([P:23]([Cl:26])([Cl:25])=[O:24])=[CH:19][CH:18]=1>>[Cl:16][C:17]1[CH:18]=[CH:19][C:20]([P:23]([Cl:26])([Cl:25])=[O:24])=[CH:21][CH:22]=1 |f:1.2|

Inputs

Step One
Name
Quantity
67 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)P(O)(O)=O
Name
p-chlorophenylphosphonic acid dichloride phosgene
Quantity
20 g
Type
reactant
Smiles
C(=O)(Cl)Cl.ClC1=CC=C(C=C1)P(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced at a temperature of from 180°-190°C for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
to remove excess phosgene the mixture
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)P(=O)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 66 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 472.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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